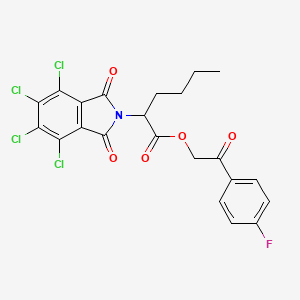
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach is the halogenation of a precursor benzamide compound, followed by the introduction of the methoxy group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be used for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to dehalogenated products.
科学的研究の応用
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and halogenation studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific molecular targets.
類似化合物との比較
Similar Compounds
- 3,5-dibromo-N-(2-methoxyphenyl)-2-iodobenzamide
- 3,5-dibromo-N-(5-chloro-2-hydroxyphenyl)-2-iodobenzamide
- 3,5-dibromo-N-(5-chloro-2-methylphenyl)-2-iodobenzamide
Uniqueness
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide is unique due to the specific combination of halogen and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of iodine and bromine atoms can enhance its electron density and potential interactions with molecular targets.
特性
分子式 |
C14H9Br2ClINO2 |
|---|---|
分子量 |
545.39 g/mol |
IUPAC名 |
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C14H9Br2ClINO2/c1-21-12-3-2-8(17)6-11(12)19-14(20)9-4-7(15)5-10(16)13(9)18/h2-6H,1H3,(H,19,20) |
InChIキー |
PWKPZZFLKYMBNW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC(=C2)Br)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
![5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B12459167.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B12459168.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12459170.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B12459176.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
![3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B12459201.png)

![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)

![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459209.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)
